REACTION_CXSMILES
|
[Br:1][C:2]1[C:3](OC)=[N:4][CH:5]=[C:6]([Br:8])[CH:7]=1.O=P(Cl)(Cl)[Cl:13]>CN(C=O)C.CCOC(C)=O>[Br:1][C:2]1[C:3]([Cl:13])=[N:4][CH:5]=[C:6]([Br:8])[CH:7]=1
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=NC=C(C1)Br)OC
|
Name
|
|
Quantity
|
14 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
2.1 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
While stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 0° C. for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then heated to 100° C. under N2, for 16 h
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
reaction at this point
|
Type
|
ADDITION
|
Details
|
Ice-chips (10 g) were added to the cooled solution
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 20 minutes
|
Duration
|
20 min
|
Type
|
WASH
|
Details
|
washed with saturated aqueous NaHCO3 (2×50 mL) and brine (2×50 mL) via extraction
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a brown oil
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=NC=C(C1)Br)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 66.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |